molecular formula C23H14Cl2N6O5S B10776064 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid

Cat. No. B10776064
M. Wt: 557.4 g/mol
InChI Key: BLCUJFVIEUPNOP-UHFFFAOYSA-N
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Chemical Reactions Analysis

PSB-10211 primarily undergoes reactions typical of sulfoanthraquinone derivatives. These reactions include:

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PSB-10211 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the P2X2 receptor and its role in various chemical processes.

    Biology: Helps in understanding the physiological roles of P2X2 receptors in different biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions where P2X2 receptor modulation is beneficial.

    Industry: Utilized in the development of new drugs targeting purinergic receptors

Mechanism of Action

PSB-10211 exerts its effects by competitively antagonizing the P2X2 receptor. This receptor is an ATP-gated ion channel involved in various cellular processes. By blocking the receptor, PSB-10211 modulates the flow of ions across the cell membrane, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

properties

Molecular Formula

C23H14Cl2N6O5S

Molecular Weight

557.4 g/mol

IUPAC Name

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C23H14Cl2N6O5S/c24-21-29-22(25)31-23(30-21)28-11-5-3-4-10(8-11)27-14-9-15(37(34,35)36)18(26)17-16(14)19(32)12-6-1-2-7-13(12)20(17)33/h1-9,27H,26H2,(H,34,35,36)(H,28,29,30,31)

InChI Key

BLCUJFVIEUPNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N

Origin of Product

United States

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